N-(4-bromo-2-fluorophenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
The compound N-(4-bromo-2-fluorophenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide features a pyrazolo[3,4-b]pyridine core substituted with methyl groups at positions 1 and 3, an isopropyl group at position 6, and a carboxamide-linked 4-bromo-2-fluorophenyl moiety. This structure combines a fused heterocyclic core with halogenated and branched alkyl substituents, which are common in pharmaceuticals for modulating lipophilicity, metabolic stability, and target binding. The bromo and fluoro substituents on the aryl group enhance steric and electronic interactions, while the isopropyl group likely increases hydrophobicity .
Properties
Molecular Formula |
C18H18BrFN4O |
|---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H18BrFN4O/c1-9(2)15-8-12(16-10(3)23-24(4)17(16)21-15)18(25)22-14-6-5-11(19)7-13(14)20/h5-9H,1-4H3,(H,22,25) |
InChI Key |
MTWASGVNYMRWHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NC3=C(C=C(C=C3)Br)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon–carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs of the compound.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Structure
The pyrazolo[3,4-b]pyridine core distinguishes the target compound from pyrazoline (e.g., compounds in ) and pyrimidine derivatives (e.g., ). In contrast:
- Pyrazoline derivatives (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde) have a partially saturated five-membered ring, introducing flexibility and reducing planarity .
- Pyrimidine derivatives (e.g., ’s compound) feature a six-membered ring with two nitrogen atoms, offering distinct hydrogen-bonding capabilities .
Substituent Analysis
Aryl Groups:
- Target Compound : The 4-bromo-2-fluorophenyl group combines a bulky bromine (van der Waals radius: 1.85 Å) at the para position and a smaller fluorine (1.47 Å) at the ortho position. This arrangement may optimize steric bulk and electronic effects (e.g., electron-withdrawing fluorine enhances carboxamide acidity) .
- Compounds : Feature 4-fluorophenyl or 4-bromophenyl groups on pyrazoline cores. The absence of dual halogenation limits electronic modulation compared to the target compound .
- Compound : Includes a 4-fluorophenyl group on a pyrimidine ring, but lacks bromine, reducing lipophilicity .
Functional Groups:
- Carboxamide (Target): Provides hydrogen-bond donor/acceptor sites, improving solubility and target interactions.
- Methanesulfonamide () : Sulfonamides are more acidic (pKa ~1-2) than carboxamides (pKa ~10-12), altering ionization and binding under physiological conditions .
Physicochemical Properties (Hypothetical Comparison)
*logP estimated using fragment-based methods (e.g., Crippen’s method).
Research Implications
- Its higher logP may favor blood-brain barrier penetration compared to less lipophilic analogs .
- Compounds : Pyrazoline carbaldehydes may act as intermediates for further functionalization but lack the stability of fused-ring systems .
- Compound : The pyrimidine-sulfonamide scaffold is prevalent in dihydrofolate reductase inhibitors, though the absence of bromine may reduce halogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
